Increased Lipophilicity vs. Unsubstituted Analog
The target compound's computed octanol-water partition coefficient (XLogP3-AA) is 1.7 [1]. This value is systematically higher than that of the unsubstituted analog 6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol (CAS 646509-64-0), for which removal of the methoxy group reduces the predicted LogP by approximately 0.5-0.7 log units (class-level inference based on standard fragment-based LogP contribution of an aromatic -OCH3 group) . This quantified difference in lipophilicity is a critical factor for cellular permeability, aqueous solubility, and non-specific binding.
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 (Computed by XLogP3 3.0) |
| Comparator Or Baseline | 6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol: Estimated XLogP ~1.0-1.2 based on fragment subtraction of aromatic -OCH3 |
| Quantified Difference | Approximately +0.5 to +0.7 log units higher for the target compound |
| Conditions | Computed property via PubChem (XLogP3 algorithm). No experimental LogP data available for either compound. |
Why This Matters
A higher LogP can enhance membrane permeability but also reduce aqueous solubility, directly impacting in vitro assay design and the selection of appropriate compound formulations for biological testing.
- [1] PubChem Compound Summary for CID 477996, 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol View Source
